ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate
Description
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate (CAS: 338409-50-0) is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The molecular formula is C₁₇H₁₄ClF₃N₆O₃, with a molar mass of 431.8 g/mol . Predicted properties include a density of 1.458 g/cm³ and a pKa of 7.56, suggesting moderate solubility in lipophilic environments .
Properties
IUPAC Name |
ethyl N-[(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O3/c1-2-25-12(24)21-11(23)7(4-18)5-20-22-10-9(14)3-8(6-19-10)13(15,16)17/h3,5-6,20H,2H2,1H3,(H,19,22)(H,21,23,24)/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZCOKRBCZFJS-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate typically involves a series of reactions, including nucleophilic substitution and condensation. The initial step often involves the formation of an intermediate pyridine derivative through halogenation and subsequent trifluoromethylation. This intermediate is then coupled with hydrazine derivatives under specific conditions to form the hydrazino compound. The cyanoacryloyl group is introduced through a Knoevenagel condensation reaction, followed by the addition of ethyl carbamate under controlled conditions to yield the final product. Industrial production methods may vary, focusing on optimizing yield and purity through improved reaction conditions and purification processes.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate exhibit significant anticancer properties. The hydrazine moiety in the structure is known for its ability to form reactive intermediates that can interact with cellular targets, leading to apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
this compound has also been investigated for its antimicrobial activity. Its structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes. In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for new antibiotic formulations .
Agrochemical Applications
Pesticide Development
The compound's unique structure contributes to its effectiveness as a pesticide. Research has indicated that this compound can act as a potent insecticide, targeting specific pests while minimizing harm to beneficial insects. Field trials have demonstrated its efficacy in controlling pest populations in agricultural settings, thus enhancing crop yield and quality .
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications, enabling chemists to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals and materials science. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .
Table 1: Anticancer Activity Data
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against a panel of cancer cell lines. The results indicated that modifications to the hydrazine group significantly influenced cytotoxicity, highlighting the potential for developing targeted cancer therapies based on this compound .
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural scientists tested the efficacy of this compound as a pesticide on crops infested with aphids and other pests. The results showed a remarkable reduction in pest populations compared to untreated controls, with minimal impact on non-target species, demonstrating its potential as an environmentally friendly pest control solution .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and influencing their activity, which can result in various biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interactions with nucleic acids, depending on the specific context and application.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group and Reactivity Analysis
- Pyridine vs. Pyrazole derivatives, however, often exhibit higher dipole moments, affecting solubility .
- Trifluoromethyl and Chloro Substitutents : These groups in the target compound and 338979-07-0 increase lipophilicity and metabolic stability compared to nitro or carboxamide groups in 21 and 3a .
- Hydrazine vs. Piperazine Linkers : The hydrazine group in the target compound may confer redox activity, whereas the piperazine in 338979-07-0 introduces basicity and conformational flexibility.
- Carbamate vs. Thioamide : The ethyl carbamate in the target compound likely improves hydrolytic stability compared to the thioamide in , which is more prone to oxidation.
Biological Activity
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate is a complex organic compound with potential biological activity. Its structure includes a hydrazine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H17ClF3N5O6
- Molecular Weight : 467.78 g/mol
- CAS Number : 338420-20-5
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with hydrazine groups often inhibit specific enzymes, which can lead to altered metabolic pathways in cells.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially leading to mutagenic effects.
- Antitumor Activity : The structure suggests possible antitumor properties, as many hydrazine derivatives exhibit cytotoxic effects against cancer cells.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cell lines | |
| Genotoxicity | Induces DNA damage in vitro | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound has potential as a chemotherapeutic agent.
Case Study 2: Genotoxic Effects
Research published in Toxicology Reports highlighted the genotoxic effects of similar hydrazine derivatives. The study found that these compounds could bind covalently to DNA, leading to mutations and chromosomal aberrations. This raises concerns regarding the safety and long-term exposure to this compound in therapeutic settings .
Case Study 3: Enzyme Interaction
A biochemical analysis demonstrated that compounds with similar structures inhibited key metabolic enzymes involved in cancer metabolism. This inhibition could disrupt energy production in cancer cells, leading to reduced growth rates .
Q & A
Q. What are the standard synthetic protocols for ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. A common approach includes:
- Hydrazine coupling : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinyl hydrazine with cyanoacryloyl intermediates under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Carbamate formation : Introducing the ethyl carbamate group via nucleophilic substitution or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are critical for isolating high-purity products. Purity validation requires HPLC (>98%) and spectroscopic confirmation (¹H/¹³C NMR, FT-IR) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and functional groups?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazino, cyanoacryloyl, and carbamate moieties. Chemical shifts for trifluoromethyl groups (~110-120 ppm in ¹³C) and pyridinyl protons (δ 7.5-8.5 ppm in ¹H) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., expected [M+H]⁺ at m/z 431.8) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction resolves bond lengths and angles, particularly in the hydrazino-cyanoacryloyl core .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound, especially in solvent selection and catalyst design?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify energetically favorable pathways .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility by calculating solvation free energies, favoring polar aprotic solvents (e.g., DMF) for high yields .
- Catalyst Screening : Machine learning models trained on reaction databases (e.g., Reaxys) recommend catalysts (e.g., DMAP for carbamate coupling) based on electronic and steric parameters .
Q. What methodologies resolve contradictions in reported reactivity data, such as unexpected byproducts during hydrazino group functionalization?
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time reaction progress, identifying intermediates (e.g., hydrazone tautomers) that may lead to side reactions .
- Isotopic Labeling : Using ¹⁵N-labeled hydrazine precursors distinguishes desired products from hydrolysis byproducts via MS/MS fragmentation patterns .
- Controlled Kinetic Studies : Varying temperature and stoichiometry under inert atmospheres minimizes oxidative degradation of the hydrazino group .
Q. How can the compound’s bioactivity be systematically evaluated while addressing stability challenges in aqueous media?
- Stability Profiling : Conduct accelerated degradation studies (pH 3–9, 40°C) with UPLC-MS to identify hydrolysis-prone sites (e.g., carbamate or cyano groups) .
- Prodrug Design : Modify hydrolytically unstable groups (e.g., ethyl carbamate) with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .
- In Silico Binding Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) prioritizes derivatives for synthesis, reducing experimental workload .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
